![molecular formula C14H19N3O5 B3011079 5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate CAS No. 1820603-32-4](/img/structure/B3011079.png)

5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

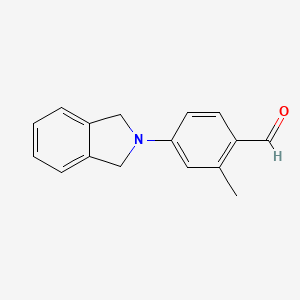

The compound of interest, 5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate, is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at opposite positions in the ring. Pyrazine derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various diketones or β-enamino esters. For instance, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines can lead to the formation of pyrazoles, which can be separated by column chromatography to obtain the target compounds on a multigram scale . Similarly, the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride can yield a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, with the regioselectivity of the reaction being influenced by the choice of reaction media .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of pyrazine derivatives can be investigated using spectroscopic methods and computational chemistry software. For example, the optimized molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been studied, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including cyclization and condensation. The reactions of tert-butyl-substituted pyrazolo[5,1-c][1,2,4]triazines with N-bromosuccinimide in the presence of carboxylic acids can afford novel diastereomerically pure dicarboxylates, with the regio- and stereoselectivity of these reactions being a point of discussion . Additionally, the condensation of substituted pyrazine-2-carboxylic acids with aminothiazoles or anilines can yield a series of amides with potential biological activities .

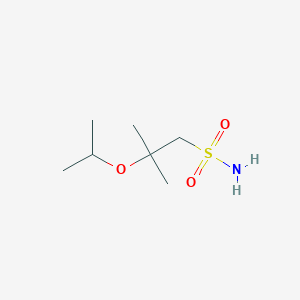

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of tert-butyl groups can serve as protective groups in pyrazole chemistry, facilitating the preparation and use of these compounds in various chemical transformations . The hydrogen bonding capabilities of pyrazine derivatives can lead to the formation of supramolecular structures, which can be one-dimensional, two-dimensional, or even isomorphous, as seen in the case of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles .

Applications De Recherche Scientifique

Chemical Reactivity and Synthesis

5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate and its derivatives exhibit interesting chemical reactivity. For example, tert-Butyl amides, closely related to the compound , undergo cyclization into 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating the utility of tert-butyl groups in facilitating neighboring-group-assisted cleavage reactions (Nikulnikov et al., 2009). Similarly, the synthesis and reactivity of various pyrazolo and triazine derivatives, often including tert-butyl groups, have been explored due to their potential in producing biologically active compounds (Mironovich & Shcherbinin, 2014).

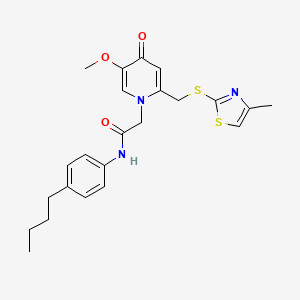

Biological Activity

Substituted pyrazinecarboxamides, which are structurally related to the given compound, show significant biological activities. Studies have found that certain derivatives display anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. These compounds have been synthesized and evaluated, establishing structure-activity relationships to understand their pharmacological potential (Doležal et al., 2006).

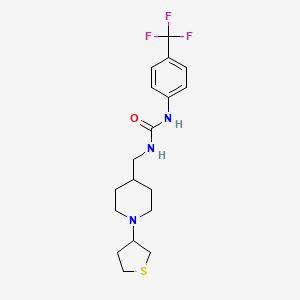

Potential in Drug Discovery

The tert-butyl group is often used as a protective group in the synthesis of various pharmacologically relevant compounds. For example, the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate demonstrates the relevance of tert-butyl groups in creating compounds with potential therapeutic applications (Richter et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

5-O-tert-butyl 2-O-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-8-7-16-10(6-9(15-16)12(19)21-5)11(18)17(8)13(20)22-14(2,3)4/h6,8H,7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPBTSZUEHSFNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(=CC(=N2)C(=O)OC)C(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one](/img/structure/B3010999.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B3011001.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B3011005.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3011012.png)

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-oxoethyl thiocyanate](/img/structure/B3011013.png)

![4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3011018.png)

![(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one](/img/structure/B3011020.png)